molecular formula C7H9NO2S B8295588 5-acetyl-3,4-dimethyl-3H-thiazol-2-one

5-acetyl-3,4-dimethyl-3H-thiazol-2-one

Cat. No.: B8295588
M. Wt: 171.22 g/mol
InChI Key: KLBJEBADZSVSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-3,4-dimethyl-3H-thiazol-2-one is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

5-acetyl-3,4-dimethyl-1,3-thiazol-2-one

InChI

InChI=1S/C7H9NO2S/c1-4-6(5(2)9)11-7(10)8(4)3/h1-3H3

InChI Key

KLBJEBADZSVSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylammonium N-methylthio-carbamate (13.1 g, 0.105 mol; prepared from methylamine and carbonyl sulfide as described, Y. Gelernt et al. 1974, J. Chem. Soc. Perkin Trans. 1, 2610) was partially dissolved in MeOH (150 mL). 3-Chloro-pentane-2,4-dione (14.9 mL, 0.125 mol) was added drop-wise at room temperature, producing a gradual exotherm to 40° C. After stirring at room temperature for 1 h, the solvent was removed in vacuo. The residue was treated with H2O (50 mL) and was extracted with CH2Cl2 (3×50 mL). The combined organic fractions were washed (brine), dried (Na2SO4), filtered, and evaporated in vacuo to an amber-coloured oil. This was purified by chromatography (300 g SiO2, eluting with 1:1 heptane/Et2O to obtain non-cyclized adduct, then Et2O to obtain 5-acetyl-3,4-dimethyl-3H-thiazol-2-one, which was recrystallized from EtOH as colourless needles (14.2 g). 1H-NMR (CDCl3): δ 2.34 (s, 3H), 2.59 (s, 3H), 3.33 (s, 3H). IR (ATR): 1655 and 1621 cm−1 (CO str).
Name
Methylammonium N-methylthio-carbamate
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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